molecular formula C12H14O B1360035 Cyclopropyl 2,4-xylyl ketone CAS No. 71172-79-7

Cyclopropyl 2,4-xylyl ketone

Cat. No. B1360035
CAS RN: 71172-79-7
M. Wt: 174.24 g/mol
InChI Key: CENWGMGAFRZWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2,4-xylyl ketone, also known as Cyclopropyl-(2,4-dimethylphenyl)methanone, is a chemical compound with the molecular formula C12H14O . It is widely used in scientific research due to its unique structure, which offers diverse applications such as catalysis, pharmaceutical synthesis, and material science.


Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the use of hydrogen borrowing catalysis, where the transformation occurs via hydrogen borrowing alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group . Another method involves the use of a chemoenzymatic strategy for the stereoselective assembly and structural diversification of cyclopropyl ketones .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 2,4-xylyl ketone consists of a cyclopropyl group attached to a 2,4-xylyl group via a ketone functional group . The cyclopropyl group is a three-membered carbon ring, while the 2,4-xylyl group is a derivative of xylene with two methyl groups on the benzene ring .


Chemical Reactions Analysis

Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in Lewis acid-catalyzed asymmetric cascade reactions, leading to the synthesis of pyrrolobenzothiazoles . They can also undergo cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .

Scientific Research Applications

Catalytic Asymmetry in Cyclopropyl Ketones

Cyclopropyl phenyl ketones, including 2,4-xylyl variants, are utilized in gold(I)-catalyzed asymmetric cycloadditions. This process, which involves kinetic resolution, is significant for creating optically active cyclopropyl ketones. These optically active ketones have broad synthetic applications, offering new avenues in asymmetric synthesis (Zhang & Zhang, 2012).

Probing Single Electron Transfer

Aryl cyclopropyl ketones, a category encompassing cyclopropyl 2,4-xylyl ketone, have been extensively used as diagnostic probes in studies of single electron transfer (SET) in organic transformations. However, research indicates that their use in this context may be based on tenuous assumptions, particularly concerning the ketyl anion's role in the reaction mechanism (Tanko & Drumright, 1992).

Formation of Nickeladihydropyran

Research shows that cyclopropyl phenyl ketones, including variants like 2,4-xylyl ketone, can react with Ni(PCy3) to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition reactions. This is pivotal in synthesizing cyclopentane compounds with dual carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Photocatalysis in Cycloadditions

Aryl cyclopropyl ketones, a class that includes cyclopropyl 2,4-xylyl ketone, are used in formal [3+2] reactions with olefins under visible light photocatalysis. This method forms highly substituted cyclopentane ring systems, showcasing the ketone's role in advanced photocatalytic processes (Lu, Shen, & Yoon, 2011).

Acid-Catalyzed Ring Opening

The acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, related to cyclopropyl 2,4-xylyl ketone, leads to the formation of cyclopentanone or cyclohexenone derivatives. This process is significant for the efficient synthesis of complex organic compounds (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Reductive Amination in the Presence of CO

Cyclopropyl ketones, including cyclopropyl 2,4-xylyl ketone, have been studied for their role in CO-assisted reductive chemistry. These ketones act as bifunctional electrophiles, leading to various products under different catalytic conditions. This highlights their versatility in synthetic chemistry (Afanasyev et al., 2017).

Synthetic Precursors in Cyclopropane Activation

Cyclopropyl ketones, such as cyclopropyl 2,4-xylyl ketone, have been employed as synthetic precursors in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This process demonstrates the ketone's utility in creating densely functionalized pyrroles (Wurz & Charette, 2005).

Future Directions

Cyclopropyl ketones, including Cyclopropyl 2,4-xylyl ketone, have potential for further exploration in various fields. For instance, the development of new catalysts and reaction mechanisms could enable the synthesis of novel cyclopropyl ketone derivatives . Furthermore, given their wide range of applications, cyclopropyl ketones could be used to explore new frontiers in catalysis, pharmaceutical synthesis, and material science.

properties

IUPAC Name

cyclopropyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWGMGAFRZWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221370
Record name Cyclopropyl 2,4-xylyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,4-xylyl ketone

CAS RN

71172-79-7
Record name Cyclopropyl(2,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl 2,4-xylyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl 2,4-xylyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl 2,4-xylyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.